Tetrahydrofurfuryl bromide

Catalog No.
S702524
CAS No.
1192-30-9
M.F
C5H9BrO
M. Wt
165.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofurfuryl bromide

CAS Number

1192-30-9

Product Name

Tetrahydrofurfuryl bromide

IUPAC Name

2-(bromomethyl)oxolane

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

InChI

InChI=1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2

InChI Key

VOHILFSOWRNVJJ-UHFFFAOYSA-N

SMILES

C1CC(OC1)CBr

Canonical SMILES

C1CC(OC1)CBr
  • Alkylating agent

    THFB acts as an alkylating agent, introducing a furfuryl group (C₄H₃O) to various nucleophiles. This property is valuable in organic synthesis for creating new carbon-carbon bonds. For instance, THFB can be used to alkylate amines, alcohols, and phenols, leading to the formation of ethers, esters, and amides, respectively [].

  • Protecting group

    The furfuryl group in THFB can be used as a protecting group for carbonyl functionality (aldehydes and ketones). THFB can be readily attached to the carbonyl group, preventing unwanted reactions while allowing for further modifications on the molecule. The furfuryl group can then be easily removed under mild conditions to reveal the original carbonyl group [].

  • Synthesis of heterocycles

    THFB serves as a valuable building block in the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon. The furfuryl group can participate in cyclization reactions to form different heterocycles, including furans, pyrroles, and pyrazoles [].

These are just a few examples of how THFB is employed in scientific research. Its diverse applications extend to various fields, including:

  • Medicinal chemistry

    THFB is involved in the synthesis of potential drug candidates due to its ability to introduce the furfuryl group, which can contribute to the desired pharmacological properties [].

  • Polymer chemistry

    THFB can be incorporated into polymer structures to introduce specific functionalities or improve their properties [].

  • Material science

    THFB finds applications in the development of new materials with tailored properties, such as fire retardants and biocompatible materials [].

Tetrahydrofurfuryl bromide is an organic compound characterized by the molecular formula C5H9BrOC_5H_9BrO. It features a five-membered ring structure, specifically a tetrahydrofuran ring, which is substituted with a bromine atom. This compound is notable for its reactivity and utility in various

THFB is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Here are some safety points to consider:

  • Toxicity: Limited data exists on the specific toxicity of THFB. However, due to the presence of bromine, it is advisable to handle it with caution and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
  • Flammability: THFB is flammable and should be kept away from heat and ignition sources [].
Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives. For instance, reactions with magnesium can yield organomagnesium compounds, which are valuable in further synthesis pathways .
  • Elimination Reactions: Under certain conditions, tetrahydrofurfuryl bromide can undergo elimination reactions to form alkenes.
  • Reduction Reactions: The compound can be reduced to tetrahydrofurfuryl alcohol using reducing agents, which can be useful in synthetic applications .

The synthesis of tetrahydrofurfuryl bromide typically involves the following methods:

  • Bromination of Tetrahydrofurfuryl Alcohol: This method employs hydrobromic acid or phosphorus tribromide as brominating agents. The reaction yields tetrahydrofurfuryl bromide in moderate yields .
  • Alternative Synthesis: Other methods may involve the use of different halogenation techniques or reagents tailored for specific applications or desired yields .

Tetrahydrofurfuryl bromide finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Chemical Research: Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: It may be used in the formulation of polymers or as a building block for more complex materials.

Tetrahydrofurfuryl bromide shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Features
TetrahydrofuranC4H8OA cyclic ether without halogen substitution
Furfuryl alcoholC5H6OContains a furan ring and is less reactive than the bromide
2-BromotetrahydrofuranC4H7BrOSimilar structure but with different substitution patterns
1-Bromo-2-methylfuranC5H7BrContains a methyl group that alters reactivity

Tetrahydrofurfuryl bromide is unique due to its specific halogen substitution on the tetrahydrofuran ring, which significantly influences its reactivity compared to these similar compounds. Its ability to undergo nucleophilic substitution and participate in diverse

Primary Synthetic Routes

Bromination of Tetrahydrofurfuryl Alcohol

Tetrahydrofurfuryl bromide is primarily synthesized through the bromination of tetrahydrofurfuryl alcohol (THFA). Historically, this conversion has been achieved using hydrobromic acid or phosphorus tribromide, though these methods initially yielded low product amounts. The transformation involves replacing the hydroxyl group of tetrahydrofurfuryl alcohol with a bromine atom through a substitution reaction.

A significant breakthrough in the synthetic methodology came with the introduction of pyridine as an additive to the phosphorus tribromide-mediated reaction. According to the procedure documented in Organic Syntheses, the optimized synthetic route involves:

  • Combining phosphorus tribromide (96 g, 0.36 mole) with dry benzene (50 ml) in a three-necked flask
  • Adding dry pyridine (15 g) over 15 minutes with stirring
  • Cooling the mixture to -5°C using an ice-salt bath
  • Slowly introducing a mixture of tetrahydrofurfuryl alcohol (102 g, 1 mole) and additional pyridine (5 g) over 4 hours while maintaining -5° to -3°C
  • Continuing stirring for an additional hour before allowing the mixture to stand for 24-48 hours
  • Purifying through careful distillation

This improved method provides yields of 90-102 g (53-61%) of purified tetrahydrofurfuryl bromide with a boiling point of 69-70°C at 22 mm Hg.

Industrial-Scale Production Methods

Industrial production of tetrahydrofurfuryl bromide requires adaptations to the laboratory-scale synthesis to accommodate larger quantities, ensure safety, and maximize efficiency. Although specific industrial methodologies are not detailed in the available literature, several approaches are likely employed:

  • Reactor configuration optimization to handle the exothermic nature of bromination reactions while maintaining precise temperature control
  • Implementation of continuous flow processes rather than batch reactions to improve efficiency and safety
  • Development of solvent recovery systems to minimize waste and reduce environmental impact
  • Incorporation of in-line monitoring to ensure consistent product quality

The industrial relevance of tetrahydrofurfuryl bromide stems from its utility in diverse applications. The compound serves as a key intermediate in the production of various pharmaceuticals, providing a pathway for introducing the tetrahydrofurfuryl moiety into complex molecules. Additionally, it finds applications in polymer chemistry, agricultural chemical synthesis, and the flavor and fragrance industry.

Table 1: Physical Properties of Tetrahydrofurfuryl Bromide

PropertyValueReference
Molecular FormulaC₅H₉BrO
Molecular Weight165.03
Boiling Point170-171°C (755 mmHg)
Density1.45
Refractive Index1.4853-1.4873
Flash Point63°C
AppearanceClear Light Yellow Oil
CAS Number1192-30-9

Optimized Reaction Conditions

Phosphorus Tribromide-Mediated Reactions

The conversion of alcohols to alkyl bromides using phosphorus tribromide proceeds through a well-established mechanism. This process is particularly effective for primary and secondary alcohols, making it ideal for the conversion of tetrahydrofurfuryl alcohol to its corresponding bromide.

The reaction mechanism involves three primary steps:

  • Nucleophilic attack by the alcohol's oxygen lone pair on the phosphorus atom of PBr₃, forming an alkoxyphosphorus dibromide intermediate and releasing a bromide ion
  • Formation of a good leaving group (the phosphite ester) on the carbon adjacent to the oxygen
  • SN2 attack by the bromide ion on the carbon bearing the leaving group, resulting in the formation of the alkyl bromide product

For tetrahydrofurfuryl bromide synthesis, careful control of reaction conditions is essential to maximize yield and minimize side reactions. The critical parameters include:

Table 2: Optimized Reaction Parameters for Tetrahydrofurfuryl Bromide Synthesis

ParameterConditionRationale
Temperature-5 to -3°C during additionPrevents side reactions and formation of elimination products
SolventDry benzeneProvides inert medium for reaction
Standing Time24-48 hoursAllows for complete reaction (yields slightly higher with 48 hours)
Reagent RatioPBr₃ (0.36 mol) : THFA (1 mol) : Pyridine (0.25 mol)Optimized for highest yield
Distillation TemperatureInitial benzene removal below 90°CPrevents thermal decomposition
Final Distillation69-70°C at 22 mm HgEnsures high purity

A significant challenge in the distillation process occurs when the bath temperature reaches 155-160°C, at which point the mixture begins to decompose with the evolution of white fumes. This decomposition leaves a considerable amount of dark, viscous residue in the distillation flask.

Role of Pyridine in Reaction Efficiency

The incorporation of pyridine in the synthesis of tetrahydrofurfuryl bromide represents a crucial advancement in the preparation methodology. The dramatic improvement in yield from earlier attempts without pyridine highlights its significance in this transformation.

Pyridine serves multiple functions in the reaction:

  • It acts as a weak base that can deprotonate intermediate species, preventing the reverse reaction and driving the process forward
  • It forms complexes with phosphorus tribromide, potentially generating more reactive species
  • It helps neutralize hydrogen bromide formed as a byproduct, which might otherwise lead to side reactions
  • It facilitates the substitution process while suppressing elimination pathways

When the reaction is conducted in pyridine, the first step of the mechanism (nucleophilic attack of the alcohol on phosphorus tribromide) becomes irreversible due to subsequent deprotonation by pyridine. This prevention of the reverse reaction significantly aids in product formation.

The mechanistic role of pyridine is particularly evident in the optimized procedure, which employs a total of 20 g (0.25 mole) of pyridine with 96 g (0.36 mole) of phosphorus tribromide and 102 g (1 mole) of tetrahydrofurfuryl alcohol. This careful balancing of reagents ensures efficient conversion while minimizing side reactions.

Stereochemical Considerations

Retention of Configuration in Chiral Alcohols

The stereochemical outcome of bromination reactions is a critical consideration, particularly when the starting material contains chiral centers. Tetrahydrofurfuryl alcohol possesses a stereogenic center at the C-2 position of the tetrahydrofuran ring, and understanding how this stereochemistry is affected during bromination is essential for applications requiring stereochemical control.

The phosphorus tribromide-mediated bromination typically proceeds through an SN2 mechanism, which would normally result in inversion of configuration at the carbon center undergoing substitution. However, in tetrahydrofurfuryl alcohol, the stereocenter is not at the carbon bearing the hydroxyl group but at an adjacent position in the ring.

For such cases, the following principles apply:

Table 3: Stereochemical Outcomes in Alcohol Bromination Reactions

Alcohol TypeStereocenter PositionExpected Outcome
Primary (like THFA)At carbon bearing -OHInversion of configuration
Primary (like THFA)At adjacent carbonRetention of configuration
SecondaryAt carbon bearing -OHInversion of configuration
TertiaryAt carbon bearing -OHMixture (SN1 pathway possible)

When using tetrahydrofurfuryl alcohol with a defined stereochemistry at the ring carbon, the stereochemistry should be retained in the product since the substitution occurs at the exocyclic carbon atom rather than at the stereocenter itself.

Avoidance of Racemization

To maintain stereochemical integrity during the synthesis of tetrahydrofurfuryl bromide from chiral tetrahydrofurfuryl alcohol derivatives, several strategies can be implemented:

  • Strict temperature control: The low temperature conditions (-5 to -3°C) used in the optimized protocol help minimize competing reaction pathways that could lead to racemization
  • Appropriate reagent selection: The combination of phosphorus tribromide and pyridine provides a reaction environment that favors clean substitution over rearrangements or eliminations
  • Optimized reaction time: The 24-48 hour standing period allows for complete conversion without unnecessary exposure to conditions that might promote stereochemical scrambling
  • Careful purification: The precise distillation conditions help ensure that the isolated product maintains its stereochemical integrity

While specific studies on the stereochemical outcomes of tetrahydrofurfuryl bromide synthesis are limited in the available literature, general principles of organic stereochemistry suggest that the configuration at the C-2 position of the tetrahydrofuran ring should be preserved during the bromination process. This makes the reaction valuable for applications requiring stereochemically defined tetrahydrofurfuryl bromide derivatives.

For synthetic applications requiring enantiomerically pure tetrahydrofurfuryl bromide, starting with optically active tetrahydrofurfuryl alcohol and conducting the reaction under the carefully controlled conditions described above would be the recommended approach.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (84.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1192-30-9

General Manufacturing Information

Furan, 2-(bromomethyl)tetrahydro-: INACTIVE

Dates

Modify: 2023-08-15

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